2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-nitrophenyl)acetamide
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Overview
Description
2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-nitrophenyl)acetamide is a complex organic compound that features a combination of oxadiazole, bromophenyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-nitrophenyl)acetamide typically involves multiple steps:
Formation of 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Thioether formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide formation: Finally, the nitrophenyl group is introduced through a nucleophilic substitution reaction with an appropriate acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under suitable conditions using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and possible biological activities.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The exact mechanism of action of 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and nitrophenyl group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-nitrophenyl)acetamide
- 2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-nitrophenyl)acetamide
- 2-((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-nitrophenyl)acetamide
Uniqueness
The presence of the bromophenyl group in 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-nitrophenyl)acetamide imparts unique electronic and steric properties compared to its analogs with different substituents. This can influence its reactivity, binding interactions, and overall chemical behavior, making it a compound of particular interest for further study.
Properties
Molecular Formula |
C16H11BrN4O4S |
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Molecular Weight |
435.3 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C16H11BrN4O4S/c17-11-7-5-10(6-8-11)15-19-20-16(25-15)26-9-14(22)18-12-3-1-2-4-13(12)21(23)24/h1-8H,9H2,(H,18,22) |
InChI Key |
KKCVSJVTAFAIFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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